molecular formula C18H10BrN B13638214 6-Bromoindolo[3,2,1-jk]carbazole

6-Bromoindolo[3,2,1-jk]carbazole

Cat. No.: B13638214
M. Wt: 320.2 g/mol
InChI Key: KUSASWYFLOGHTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method includes dissolving indolo[3,2,1-jk]carbazole in chloroform and adding N-bromosuccinimide (NBS) in portions at room temperature. The reaction is allowed to proceed overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .

Comparison with Similar Compounds

Similar Compounds

    Indolo[3,2,1-jk]carbazole: The parent compound without the bromine atom.

    2-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with similar properties.

Uniqueness

6-Bromoindolo[3,2,1-jk]carbazole is unique due to its specific bromination, which enhances its electronic properties and makes it particularly suitable for use in TADF emitters and OLEDs. Its fully planarized structure also distinguishes it from other similar compounds, providing unique advantages in various applications .

Properties

Molecular Formula

C18H10BrN

Molecular Weight

320.2 g/mol

IUPAC Name

4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene

InChI

InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H

InChI Key

KUSASWYFLOGHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br

Origin of Product

United States

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